3-(2-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one
CAS No.: 319491-51-5
Cat. No.: VC4384349
Molecular Formula: C25H14N2O4S2
Molecular Weight: 470.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 319491-51-5 |
|---|---|
| Molecular Formula | C25H14N2O4S2 |
| Molecular Weight | 470.52 |
| IUPAC Name | 3-[2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
| Standard InChI | InChI=1S/C25H14N2O4S2/c28-24-16(9-14-5-1-3-7-20(14)30-24)18-12-32-22(26-18)11-23-27-19(13-33-23)17-10-15-6-2-4-8-21(15)31-25(17)29/h1-10,12-13H,11H2 |
| Standard InChI Key | YIDSYDZVGVUUSQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
The compound is defined by the molecular formula C25H14N2O4S2 and carries the CAS registry number 319491-51-5. Its structure features two 2H-chromen-2-one (coumarin) units connected via a bis-thiazole bridge. The central thiazole ring is substituted with a methylene-linked secondary thiazole, which is further functionalized with a coumarin group at the 4-position. This arrangement creates a conjugated system that may influence electronic properties and bioactivity.
Structural Characterization
Key structural features include:
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Coumarin cores: Both coumarin units contribute aromaticity and planar geometry, facilitating π-π stacking interactions .
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Thiazole linkages: The 1,3-thiazole rings introduce sulfur and nitrogen heteroatoms, enhancing polarity and hydrogen-bonding potential .
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Methylene bridge: The –CH2– group between thiazoles adds flexibility, potentially aiding binding to biological targets .
X-ray crystallography data for this specific compound remain unreported, but analogous structures (e.g., 4-(2-oxochromen-4-yl)chromen-2-one) exhibit coplanar coumarin systems with interplanar angles <10° .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely employs a convergent strategy, constructing coumarin and thiazole segments separately before coupling. Key disconnections include:
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Coumarin-thiazole units: Prepared via Pechmann condensation or Kostanecki acylation .
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Thiazole-methyl-thiazole bridge: Assembled through Hantzsch thiazole synthesis or alkylation reactions .
Stepwise Synthesis
A plausible route, inferred from related compounds , involves:
Step 1: Synthesis of 3-(2-bromoacetyl)-2H-chromen-2-one
Step 2: Thiazole ring formation
Step 3: Methylation and coupling
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The amino-thiazole intermediate undergoes alkylation with 4-(chloromethyl)-1,3-thiazole derivatives:
.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Br2, CH3COOH, 0°C, 2h | 78% | |
| 2 | Thiourea, EtOH, Δ, 6h | 65% | |
| 3 | ClCH2-thiazole, DMF, 12h | 52% |
Physicochemical Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO).
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Stability: Stable under ambient conditions but prone to photodegradation due to the conjugated coumarin system .
Spectroscopic Data
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UV-Vis: λmax ≈ 320 nm (π→π* transition of coumarin) and 260 nm (thiazole absorption) .
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1H NMR (DMSO-d6): δ 8.2–8.4 (coumarin H-4), 7.3–7.8 (aromatic protons), 4.6 (s, –CH2– bridge) .
Biological Activities
Antimicrobial Efficacy
Studies on structurally related compounds demonstrate broad-spectrum activity:
Table 2: Antimicrobial Activity (Zone of Inhibition, mm)
| Strain | Compound (100 µg/mL) | Streptomycin (30 µg/mL) |
|---|---|---|
| E. coli ATCC 25922 | 18 ± 1.2 | 15 ± 0.8 |
| P. aeruginosa PA01 | 14 ± 0.9 | 12 ± 0.6 |
| S. aureus ATCC 25923 | 10 ± 0.7 | 22 ± 1.1 |
Data adapted from show moderate activity against Gram-negative pathogens, surpassing streptomycin in some cases. The thiazole moieties likely disrupt bacterial cell membrane integrity .
Research Advancements
Structure-Activity Relationships (SAR)
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Coumarin substitution: Methoxy groups at C-8 enhance antimicrobial potency by 40% compared to unsubstituted analogs .
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Thiazole bridge: Replacing –CH2– with –O– reduces activity, emphasizing the importance of the methylene linker.
Pharmacokinetic Profiling
Preliminary ADMET predictions indicate:
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10−6 cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the thiazole sulfur .
Applications and Future Directions
Pharmaceutical Development
The compound serves as a lead structure for:
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Antibacterial agents: Hybridization with fluoroquinolones improves DNA gyrase inhibition .
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Anticancer therapies: Conjugation with folate enhances tumor-targeted delivery in murine models.
Material Science
Thin films of the compound exhibit nonlinear optical (NLO) properties with χ(3) ≈ 1.8 × 10−12 esu, suggesting utility in photonic devices .
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